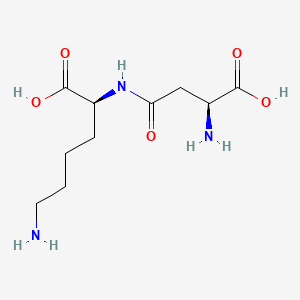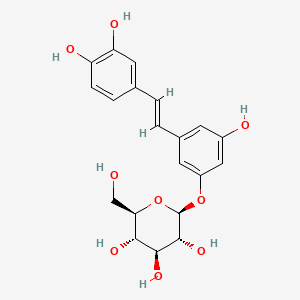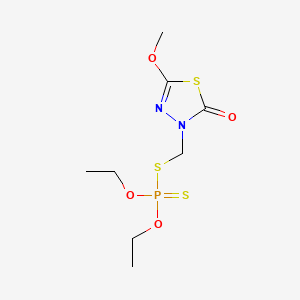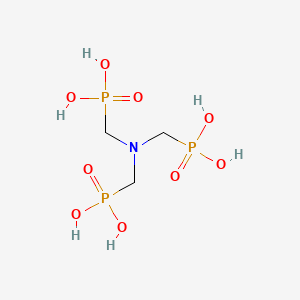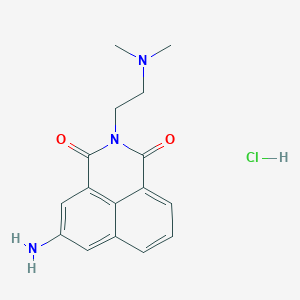
Amonafide
Übersicht
Beschreibung
Amonafid ist ein Chemotherapeutikum, das zur Familie der Naphthalimide gehört. Es ist bekannt für sein Potenzial als Topoisomerase-II-Inhibitor und DNA-Interkalator, was es zu einem vielversprechenden Kandidaten für die Krebsbehandlung macht . Amonafid wurde ausgiebig auf seine Wirksamkeit bei der Behandlung verschiedener Krebsarten untersucht, darunter akute myeloische Leukämie und solide Tumoren .
Vorbereitungsmethoden
Amonafid kann durch verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 5-Nitro-1,8-Naphthalinsäureanhydrid mit 2-(Dimethylamino)ethylamin zur Bildung des Zwischenprodukts 5-Nitro-2-(2-(Dimethylamino)ethyl)-1,8-Naphthalimid. Dieses Zwischenprodukt wird dann zu 5-Amino-2-(2-(Dimethylamino)ethyl)-1,8-Naphthalimid reduziert, was das Endprodukt Amonafid darstellt . Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen zur Verbesserung der Ausbeute und Reinheit umfassen, wie z. B. die Kontrolle von Temperatur, Druck und Reaktionszeit .
Analyse Chemischer Reaktionen
Amonafid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Amonafid kann oxidiert werden, um verschiedene Metaboliten zu bilden, die unterschiedliche biologische Aktivitäten haben können.
Reduktion: Die Nitrogruppe im Zwischenprodukt kann zu einer Aminogruppe reduziert werden, um das Endprodukt zu bilden.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie Hydrazin oder Hydrazinhydrat für den Reduktionsschritt . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die finale Amonafid-Verbindung und ihre verschiedenen Derivate.
Wissenschaftliche Forschungsanwendungen
Amonafid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Amonafid wird als Modellverbindung für die Untersuchung der DNA-Interkalation und der Topoisomerase-Inhibition verwendet.
Biologie: Es wird in der Forschung verwendet, um die Mechanismen der DNA-Schädigung und -Reparatur zu verstehen.
Medizin: Amonafid wurde ausgiebig auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter akute myeloische Leukämie, Brustkrebs und Eierstockkrebs
Wirkmechanismus
Amonafid entfaltet seine Wirkung, indem es in die DNA interkaliert und die Aktivität der Topoisomerase II hemmt. Dieses Enzym ist entscheidend für die DNA-Replikation und -Transkription, und seine Hemmung führt zu DNA-Schäden und Zelltod. Amonafid zielt speziell auf den katalytischen Zyklus der Topoisomerase II ab und wirkt als Gift, das den Enzym-DNA-Komplex stabilisiert und die Re-Ligierung der DNA-Stränge verhindert .
Wirkmechanismus
Amonafide exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to DNA damage and cell death. This compound specifically targets the catalytic cycle of topoisomerase II, acting as a poison that stabilizes the enzyme-DNA complex and prevents the re-ligation of DNA strands .
Vergleich Mit ähnlichen Verbindungen
Amonafid ist unter den Naphthalimidverbindungen aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:
Mitonafid: Ein weiteres Naphthalimid mit ähnlichen DNA-interkalierenden Eigenschaften, aber unterschiedlicher Pharmakokinetik.
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren pharmakologischen Profilen und potenziellen Nebenwirkungen.
Eigenschaften
IUPAC Name |
5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPALIKSFLSVKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219562 | |
| Record name | Amonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H <1 (mg/mL), pH 4 acetate buffer ~10 (mg/mL), pH 9 carbonate buffer < 1 (mg/mL), 0.1 N HC1 ~20 (mg/mL), 0.1 N NaOH < 1 (mg/mL), 10% Ethanol < 1 (mg/mL), 95% Ethanol 5 - 7 (mg/mL), 95% Methanol 5 - 7 (mg/mL) | |
| Record name | AMONAFIDE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/308847%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Mechanism of Action |
Amonafide is a DNA intercalating agent and inhibitor of topoisomerase II that has been extensively studied in patients with malignant solid tumors. Amonafide has also been studied in patients with AML. | |
| Record name | Amonafide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
69408-81-7 | |
| Record name | Amonafide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69408-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amonafide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069408817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amonafide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amonafide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMONAFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q8D39N37L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


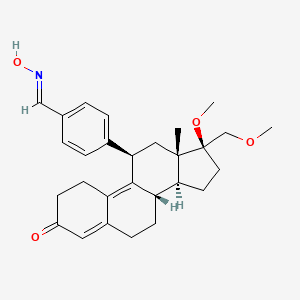


![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)

